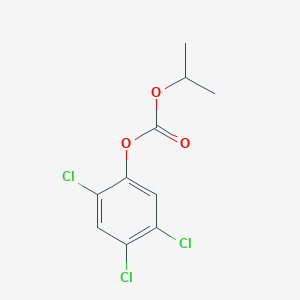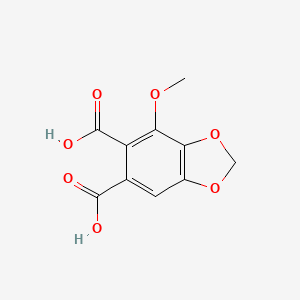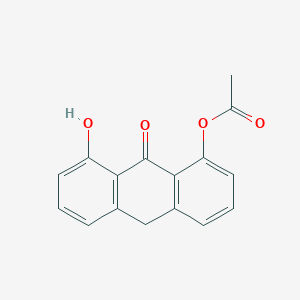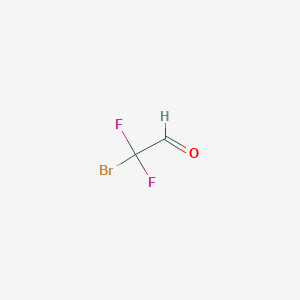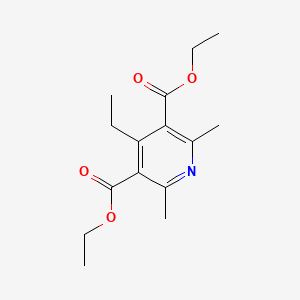
3,5-Pyridinedicarboxylic acid, 4-ethyl-2,6-dimethyl-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Pyridinedicarboxylic acid, 4-ethyl-2,6-dimethyl-, diethyl ester is an organic compound that belongs to the class of pyridinedicarboxylic acids. This compound is characterized by the presence of two ester groups attached to the pyridine ring, along with ethyl and methyl substituents. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,5-Pyridinedicarboxylic acid, 4-ethyl-2,6-dimethyl-, diethyl ester can be synthesized through the Hantzsch dihydropyridine synthesis. This method involves the reaction of formaldehyde and ethyl acetoacetate in the presence of an inert gas . The reaction typically proceeds under mild conditions and results in the formation of the desired ester compound.
Industrial Production Methods
In industrial settings, the compound is often produced by the oxidation of 4-substituted Hantzsch dihydropyridines using methanesulfonic acid, sodium nitrite, and wet SiO2 as oxidizing agents . This method allows for the efficient production of the compound on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Pyridinedicarboxylic acid, 4-ethyl-2,6-dimethyl-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents used.
Reduction: It can act as a hydrogen source in organocatalytic reductive amination and conjugate reduction.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Methanesulfonic acid, sodium nitrite, and wet SiO2 are commonly used oxidizing agents.
Reduction: The compound is used as a hydrogen source in the presence of organocatalysts.
Major Products Formed
Oxidation: Various oxidized derivatives of the compound.
Reduction: Reduced forms of the compound, often used in further synthetic applications.
Wissenschaftliche Forschungsanwendungen
3,5-Pyridinedicarboxylic acid, 4-ethyl-2,6-dimethyl-, diethyl ester has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 3,5-Pyridinedicarboxylic acid, 4-ethyl-2,6-dimethyl-, diethyl ester involves its role as a hydrogen source in chemical reactions. It participates in organocatalytic reductive amination and conjugate reduction by donating hydrogen atoms to the target molecules . The molecular targets and pathways involved in these reactions are primarily related to the reduction of activated C=C, C=O, and C=N bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
- Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate
- 2,6-Dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester
Uniqueness
3,5-Pyridinedicarboxylic acid, 4-ethyl-2,6-dimethyl-, diethyl ester is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. Its ability to act as a hydrogen source in various chemical reactions makes it valuable in synthetic organic chemistry.
Eigenschaften
CAS-Nummer |
1153-67-9 |
|---|---|
Molekularformel |
C15H21NO4 |
Molekulargewicht |
279.33 g/mol |
IUPAC-Name |
diethyl 4-ethyl-2,6-dimethylpyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C15H21NO4/c1-6-11-12(14(17)19-7-2)9(4)16-10(5)13(11)15(18)20-8-3/h6-8H2,1-5H3 |
InChI-Schlüssel |
MZUUZRYSBHOJQX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=NC(=C1C(=O)OCC)C)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





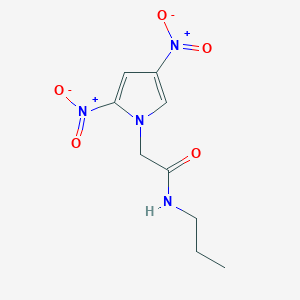

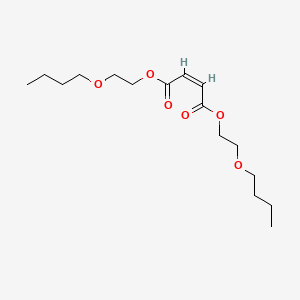
![1-[(7-Chloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B14744878.png)
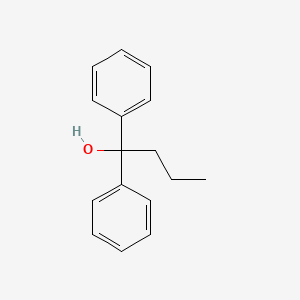
![5-[(Aminooxy)methyl]-2-bromophenyl dihydrogen phosphate](/img/structure/B14744891.png)

